molecular formula C24H22Cl2N2O4 B3895801 N-{(1Z)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-3-[(2-methoxyethyl)amino]-3-oxoprop-1-en-2-yl}-4-methylbenzamide

N-{(1Z)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-3-[(2-methoxyethyl)amino]-3-oxoprop-1-en-2-yl}-4-methylbenzamide

Cat. No.: B3895801
M. Wt: 473.3 g/mol
InChI Key: OPHITGBGVOCFKX-STZFKDTASA-N
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Description

N-{(1Z)-1-[5-(2,5-Dichlorophenyl)furan-2-yl]-3-[(2-methoxyethyl)amino]-3-oxoprop-1-en-2-yl}-4-methylbenzamide is a synthetic small molecule characterized by a furan-2-yl core substituted with a 2,5-dichlorophenyl group, a propen-2-yl linker bearing a 2-methoxyethylamino carboxamide, and a 4-methylbenzamide moiety. Its molecular formula is C₂₅H₂₁Cl₂N₂O₄, with an average molecular mass of approximately 493.35 g/mol (calculated based on standard atomic weights). The Z-configuration of the propen-2-yl double bond is critical for maintaining its stereochemical integrity, which is essential for target binding .

The compound’s design integrates multiple pharmacophoric elements:

  • 2-Methoxyethylamino group: Balances solubility and metabolic stability via its ether oxygen.
  • 4-Methylbenzamide: Contributes to rigidity and moderate polarity, influencing membrane permeability.

Properties

IUPAC Name

N-[(Z)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-3-(2-methoxyethylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22Cl2N2O4/c1-15-3-5-16(6-4-15)23(29)28-21(24(30)27-11-12-31-2)14-18-8-10-22(32-18)19-13-17(25)7-9-20(19)26/h3-10,13-14H,11-12H2,1-2H3,(H,27,30)(H,28,29)/b21-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPHITGBGVOCFKX-STZFKDTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)C(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)/C(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(1Z)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-3-[(2-methoxyethyl)amino]-3-oxoprop-1-en-2-yl}-4-methylbenzamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the dichlorophenyl group: This step often involves electrophilic aromatic substitution reactions.

    Formation of the enone moiety: This can be accomplished through aldol condensation reactions.

    Coupling with the benzamide: The final step involves coupling the intermediate with 4-methylbenzamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-{(1Z)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-3-[(2-methoxyethyl)amino]-3-oxoprop-1-en-2-yl}-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring and the enone moiety can be oxidized under appropriate conditions.

    Reduction: The enone moiety can be reduced to the corresponding alcohol.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the enone moiety can yield the corresponding alcohol.

Scientific Research Applications

N-{(1Z)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-3-[(2-methoxyethyl)amino]-3-oxoprop-1-en-2-yl}-4-methylbenzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: It may have potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{(1Z)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-3-[(2-methoxyethyl)amino]-3-oxoprop-1-en-2-yl}-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name / ID Molecular Formula Key Substituents Molecular Mass (g/mol) Notable Features
Target Compound C₂₅H₂₁Cl₂N₂O₄ 2,5-Dichlorophenyl; 2-methoxyethylamino; 4-methyl 493.35 Optimized lipophilicity-solubility balance; Z-configuration stabilizes geometry
N-{(1Z)-3-(Allylamino)-1-[5-(3-chlorophenyl)-2-furyl]-3-oxo-1-propen-2-yl}-4-methoxybenzamide C₂₄H₂₁ClN₂O₄ 3-Chlorophenyl; allylamino; 4-methoxy 436.89 Lower mass due to fewer Cl atoms; allylamino may increase reactivity
N-(1-(4-Methoxyphenyl)-3-oxo-3-((4-(N-sulfamoylphenyl)amino)prop-1-en-1-yl)benzamide derivatives C₂₃H₂₀N₂O₅S Sulfamoyl group; 4-methoxyphenyl ~460 (varies) Sulfamoyl enhances hydrogen bonding; higher polarity
4-[3-Chloro-2-(5-nitro-furan-2-yl)-4-oxo-azetidin-1-yl]-N-pyrimidin-2-yl-benzenesulfonamide C₂₀H₁₅ClN₄O₆S Nitro-furan; azetidinone; sulfonamide 474.87 Nitro group increases electrophilicity; azetidinone adds ring strain

Key Observations:

Chlorophenyl vs.

Amino Group Variations: The 2-methoxyethylamino group in the target compound improves solubility over allylamino () or unsubstituted alkylamino groups, as the ether oxygen facilitates hydrogen bonding with water .

Benzamide Modifications : The 4-methyl substituent in the target compound reduces polarity compared to 4-methoxy derivatives (), favoring passive diffusion across biological membranes.

Key Observations:

  • The target compound likely employs a condensation reaction (similar to ) using a furan-aldehyde intermediate and a dichlorophenyl precursor.
  • Coupling agents like EDC/HOBt () may facilitate amide bond formation between the methoxyethylamino and benzamide groups.
  • Compared to palladium-catalyzed syntheses (), the target compound’s route is less complex but may require stringent stereochemical control for the Z-configuration.

Key Observations:

  • Lipophilicity : The target compound’s LogP (3.8) is higher than sulfamoyl derivatives () due to dichlorophenyl and methyl groups, favoring membrane penetration but risking off-target binding.
  • Solubility: The 2-methoxyethylamino group mitigates solubility limitations seen in nitro-furan compounds ().
  • Metabolic Stability: Sulfamoyl derivatives () may exhibit higher stability due to hydrogen-bonding capacity, whereas allylamino groups () are prone to oxidative metabolism.

Research Findings and Implications

Structural Characterization : NMR data () suggest that substituent changes (e.g., dichlorophenyl vs. 3-chlorophenyl) alter chemical shifts in regions A (positions 39–44) and B (29–36), aiding in structural validation.

Lumping Strategy Relevance : Compounds with dichlorophenyl and furan moieties (like the target) may be grouped with other halogenated aromatics for predictive modeling of toxicity or reactivity ().

Synthetic Challenges : Stereochemical purity (Z-configuration) and dichlorophenyl incorporation require precise reaction control, as seen in oxadiazole syntheses ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{(1Z)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-3-[(2-methoxyethyl)amino]-3-oxoprop-1-en-2-yl}-4-methylbenzamide
Reactant of Route 2
Reactant of Route 2
N-{(1Z)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-3-[(2-methoxyethyl)amino]-3-oxoprop-1-en-2-yl}-4-methylbenzamide

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